molecular formula C25H22FN5O2S B2839623 3-[(4-tert-butylphenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866867-09-6

3-[(4-tert-butylphenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2839623
CAS No.: 866867-09-6
M. Wt: 475.54
InChI Key: GRIXVDUVZQUXSC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-tert-butylphenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the triazoloquinazoline core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the triazoloquinazoline core using a sulfonyl chloride derivative.

    Attachment of the fluorophenyl group: This is typically done through a nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-scale equipment.

Chemical Reactions Analysis

Types of Reactions

3-[(4-tert-butylphenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-[(4-tert-butylphenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(4-tert-butylphenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-tert-butylphenyl)sulfonyl]-N-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
  • 3-[(4-tert-butylphenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Uniqueness

3-[(4-tert-butylphenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

3-(4-tert-butylphenyl)sulfonyl-N-(4-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN5O2S/c1-25(2,3)16-8-14-19(15-9-16)34(32,33)24-23-28-22(27-18-12-10-17(26)11-13-18)20-6-4-5-7-21(20)31(23)30-29-24/h4-15H,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIXVDUVZQUXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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